(1R,3S)-3-N-ethyl-1,2,2-trimethyl-1-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]cyclopentane-1,3-dicarboxamide
Overview
Description
(1R,3S)-3-N-ethyl-1,2,2-trimethyl-1-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]cyclopentane-1,3-dicarboxamide is a complex organic compound with a unique structure that includes a cyclopentane ring, benzimidazole moiety, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-N-ethyl-1,2,2-trimethyl-1-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]cyclopentane-1,3-dicarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzimidazole Moiety: This step involves the reaction of a suitable benzimidazole derivative with the cyclopentane intermediate.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-N-ethyl-1,2,2-trimethyl-1-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]cyclopentane-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, (1R,3S)-3-N-ethyl-1,2,2-trimethyl-1-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]cyclopentane-1,3-dicarboxamide is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules are of particular interest.
Medicine
Medically, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (1R,3S)-3-N-ethyl-1,2,2-trimethyl-1-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]cyclopentane-1,3-dicarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-N-ethyl-1,2,2-trimethyl-1-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]cyclopentane-1,3-dicarboxamide: shares similarities with other benzimidazole derivatives and cyclopentane compounds.
Benzimidazole Derivatives: These compounds are known for their bioactivity and are used in various therapeutic applications.
Cyclopentane Compounds: These compounds are studied for their structural properties and reactivity.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1R,3S)-3-N-ethyl-1,2,2-trimethyl-1-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]cyclopentane-1,3-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c1-6-23-19(27)15-10-12-22(5,21(15,3)4)20(28)24-13-11-17-25-16-9-7-8-14(2)18(16)26-17/h7-9,15H,6,10-13H2,1-5H3,(H,23,27)(H,24,28)(H,25,26)/t15-,22+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKASQWUYEPZONN-QRQCRPRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCC(C1(C)C)(C)C(=O)NCCC2=NC3=C(C=CC=C3N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H]1CC[C@@](C1(C)C)(C)C(=O)NCCC2=NC3=C(C=CC=C3N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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